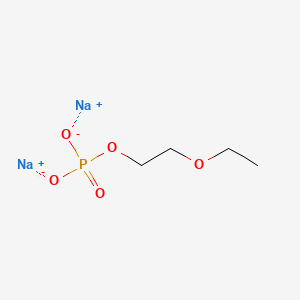
disodium;2-ethoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-ethoxyethyl phosphate is an inorganic compound that belongs to the class of phosphates. It is characterized by the presence of two sodium ions and a 2-ethoxyethyl group attached to a phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium;2-ethoxyethyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide, followed by the introduction of the 2-ethoxyethyl group. The general reaction can be represented as:
H3PO4+2NaOH→Na2HPO4+2H2O
The 2-ethoxyethyl group can be introduced through an esterification reaction involving ethylene oxide and ethanol.
Industrial Production Methods
Industrial production of this compound typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to precipitate calcium sulfate, resulting in monosodium phosphate. This is then partially neutralized with sodium hydroxide to produce disodium phosphate. The 2-ethoxyethyl group is introduced in a subsequent step through esterification.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-ethoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The 2-ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution can result in various alkyl or aryl phosphates.
Applications De Recherche Scientifique
Disodium;2-ethoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a laxative.
Industry: It is employed in water treatment processes, food additives, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of disodium;2-ethoxyethyl phosphate involves its ability to act as a buffer, maintaining pH levels in various solutions. In biological systems, it participates in phosphate transfer reactions, which are crucial for energy metabolism and signal transduction. The compound interacts with enzymes and proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Comparison
Disodium;2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to disodium hydrogen phosphate and trisodium phosphate, it has distinct applications in organic synthesis and industrial processes. Monosodium phosphate, on the other hand, is more commonly used in food and pharmaceutical industries.
Propriétés
Formule moléculaire |
C4H9Na2O5P |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
SMILES canonique |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
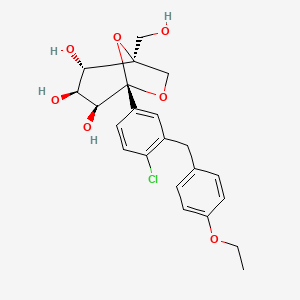

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
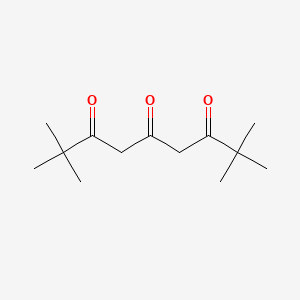
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
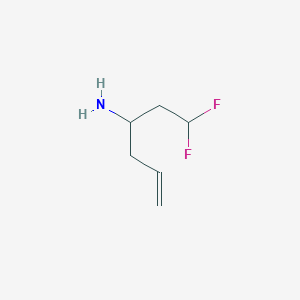
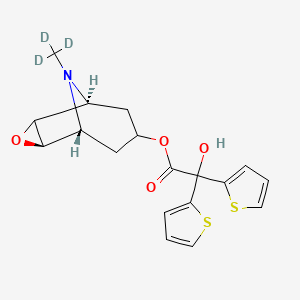

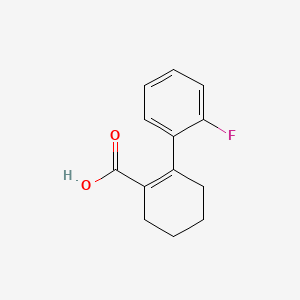
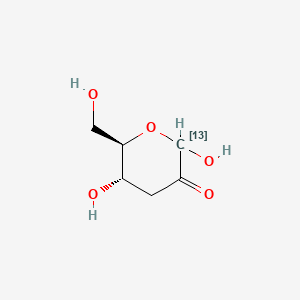
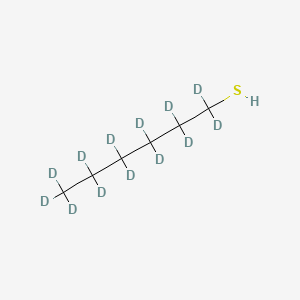
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
